molecular formula C11H15NO2 B2958674 N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 150871-44-6

N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No. B2958674
M. Wt: 193.246
InChI Key: KYWSQJQPFHBYJL-UHFFFAOYSA-N
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Patent
US07985753B2

Procedure details

In close analogy to the procedure described above, N-[2-(2-methoxy-phenyl)-ethyl]-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][NH:11][C:12](=O)[CH3:13].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[CH2:9][CH2:10][N:11]=[C:12]2[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)CCNC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCN=C(C2=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.